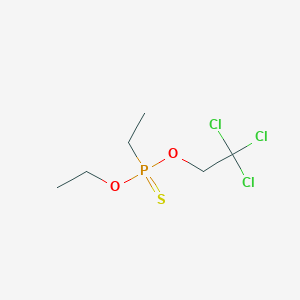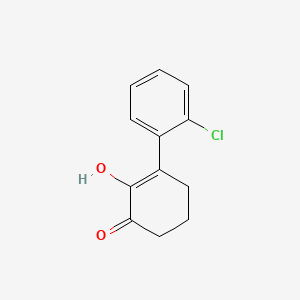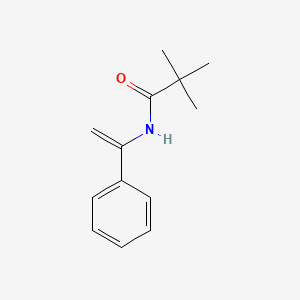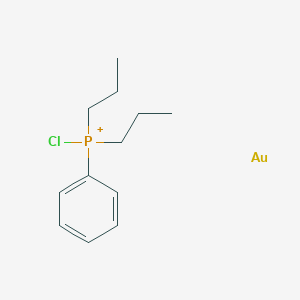![molecular formula C11H10 B14363448 2,2a-Dihydro-1H-cyclobuta[a]indene CAS No. 92631-03-3](/img/structure/B14363448.png)
2,2a-Dihydro-1H-cyclobuta[a]indene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2a-Dihydro-1H-cyclobuta[a]indene is a chemical compound with the molecular formula C11H10 It is a bicyclic hydrocarbon that features a cyclobutane ring fused to an indene structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2a-Dihydro-1H-cyclobuta[a]indene can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives can be catalyzed by TpRuPPh3(CH3CN)2PF6 in hot toluene to form 1-substituted-1H-indene and 1-indanone products .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic routes mentioned above for large-scale production. This would include scaling up the reaction conditions and ensuring the availability of necessary reagents and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
2,2a-Dihydro-1H-cyclobuta[a]indene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group in the molecule with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions
The reactions mentioned above typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound may yield corresponding ketones or carboxylic acids, while reduction may yield saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
2,2a-Dihydro-1H-cyclobuta[a]indene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine: Research into similar compounds has shown potential medicinal properties, such as anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials, including polymers and resins, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 2,2a-Dihydro-1H-cyclobuta[a]indene involves its interaction with specific molecular targets and pathways
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2A,7,7A-Tetrahydro-cyclobuta[a]inden-2-one: This compound has a similar bicyclic structure but includes a ketone functional group.
2,2-Dichloro-2,2a,7,7a-tetrahydro-1H-cyclobut[a]inden-1-one: This compound includes chlorine atoms and a ketone functional group.
Uniqueness
2,2a-Dihydro-1H-cyclobuta[a]indene is unique due to its specific bicyclic structure without additional functional groups. This makes it a valuable intermediate in organic synthesis and a potential candidate for further functionalization in various chemical reactions.
Eigenschaften
CAS-Nummer |
92631-03-3 |
|---|---|
Molekularformel |
C11H10 |
Molekulargewicht |
142.20 g/mol |
IUPAC-Name |
2,2a-dihydro-1H-cyclobuta[a]indene |
InChI |
InChI=1S/C11H10/c1-2-4-10-8(3-1)7-9-5-6-11(9)10/h1-4,7,11H,5-6H2 |
InChI-Schlüssel |
PSLKANVRHYZKGW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC3=CC=CC=C3C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(1-Azaspiro[5.5]undec-7-en-1-yl)ethan-1-one](/img/structure/B14363370.png)
![Spiro[indene-1,5'-indeno[1,2-b]pyridin]-3(2H)-one](/img/structure/B14363374.png)
![2-[2-(Naphthalen-1-yl)prop-1-en-1-yl]-1-phenylquinolin-1-ium perchlorate](/img/structure/B14363379.png)








![Methyl 4-[2-chloroethyl(methyl)amino]-2-hydroxybenzoate](/img/structure/B14363430.png)
![diethyl 2-[(Z)-pent-3-en-2-yl]propanedioate](/img/structure/B14363433.png)

